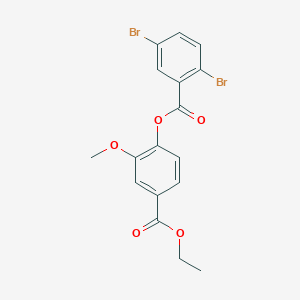![molecular formula C18H18ClNO4 B309501 Propyl 4-chloro-3-[(phenoxyacetyl)amino]benzoate](/img/structure/B309501.png)
Propyl 4-chloro-3-[(phenoxyacetyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 4-chloro-3-[(phenoxyacetyl)amino]benzoate is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of propyl 4-chloro-3-[(phenoxyacetyl)amino]benzoate is not fully understood. However, it is believed to exert its effects through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins. By inhibiting COX enzymes, propyl 4-chloro-3-[(phenoxyacetyl)amino]benzoate reduces inflammation and pain.
Biochemical and Physiological Effects
Propyl 4-chloro-3-[(phenoxyacetyl)amino]benzoate has been shown to have several biochemical and physiological effects. In animal models, it has been found to reduce inflammation, pain, and fever. It has also been shown to inhibit the growth of tumor cells in vitro. However, further studies are needed to determine the exact mechanisms underlying these effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propyl 4-chloro-3-[(phenoxyacetyl)amino]benzoate has several advantages for lab experiments. It is readily available and relatively inexpensive. Additionally, it has been extensively studied in animal models, making it a well-established tool for research. However, there are also limitations to its use. For example, its mechanism of action is not fully understood, and further studies are needed to determine its potential side effects.
Direcciones Futuras
There are several future directions for research on propyl 4-chloro-3-[(phenoxyacetyl)amino]benzoate. One potential avenue is the investigation of its potential use in the treatment of cancer. Additionally, further studies are needed to determine its mechanism of action and potential side effects. Finally, the development of more efficient synthesis methods for propyl 4-chloro-3-[(phenoxyacetyl)amino]benzoate may allow for its wider use in research.
Métodos De Síntesis
Propyl 4-chloro-3-[(phenoxyacetyl)amino]benzoate can be synthesized through a two-step process. The first step involves the reaction of 4-chloro-3-nitrobenzoic acid with phenol in the presence of a catalyst such as sulfuric acid. The resulting product is then reacted with propyl chloroformate and sodium hydroxide to yield propyl 4-chloro-3-[(phenoxyacetyl)amino]benzoate.
Aplicaciones Científicas De Investigación
Propyl 4-chloro-3-[(phenoxyacetyl)amino]benzoate has been studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. Additionally, it has been investigated for its potential use in the treatment of cancer, as it has been found to inhibit the growth of tumor cells in vitro.
Propiedades
Nombre del producto |
Propyl 4-chloro-3-[(phenoxyacetyl)amino]benzoate |
|---|---|
Fórmula molecular |
C18H18ClNO4 |
Peso molecular |
347.8 g/mol |
Nombre IUPAC |
propyl 4-chloro-3-[(2-phenoxyacetyl)amino]benzoate |
InChI |
InChI=1S/C18H18ClNO4/c1-2-10-23-18(22)13-8-9-15(19)16(11-13)20-17(21)12-24-14-6-4-3-5-7-14/h3-9,11H,2,10,12H2,1H3,(H,20,21) |
Clave InChI |
ZYYQYRQHKSNYLF-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)COC2=CC=CC=C2 |
SMILES canónico |
CCCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)COC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-methylphenyl)-3-[(1-naphthylacetyl)amino]benzamide](/img/structure/B309422.png)
![4-chloro-3-[(1-naphthylacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B309423.png)
![N-(4-methoxyphenyl)-3-[(3-methylbutanoyl)amino]benzamide](/img/structure/B309424.png)
![Methyl 5-[(cyclopentylcarbonyl)amino]-2-hydroxybenzoate](/img/structure/B309425.png)
![4-chloro-3-[(cyclopentylcarbonyl)amino]-N-phenylbenzamide](/img/structure/B309426.png)
![4-chloro-3-[(cyclopentylcarbonyl)amino]-N-(3,5-dimethylphenyl)benzamide](/img/structure/B309427.png)
![4-chloro-3-[(cyclopentylcarbonyl)amino]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B309428.png)
![Ethyl 5-[(cyclopentylcarbonyl)amino]-2-hydroxybenzoate](/img/structure/B309429.png)
![Propyl 5-[(cyclopentylcarbonyl)amino]-2-hydroxybenzoate](/img/structure/B309431.png)
![4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B309432.png)
![Methyl 5-[(2-ethoxybenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309434.png)
![Ethyl 4-[(2-ethoxybenzoyl)oxy]-3-methoxybenzoate](/img/structure/B309435.png)
![N-{4-[(2,4-dimethylanilino)carbonyl]phenyl}-2-ethoxybenzamide](/img/structure/B309436.png)